Cas no 2118592-69-9 (Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate)

エチル3-ブロモ-2-エトキシ-6-フルオロ安息香酸エステル(Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate)は、有機合成において有用な中間体です。この化合物は、ベンゼン環にブロモ、エトキシ、フルオロ基が選択的に導入された構造を持ち、医薬品や農薬の合成において重要な役割を果たします。特に、フッ素原子の導入により、生体活性化合物の代謝安定性や脂溶性の調整が可能です。エステル基の存在により、さらに誘導体化や変換が容易であり、多段階合成における柔軟性が高いことが特徴です。高純度で提供されるため、精密な反応条件での使用に適しています。

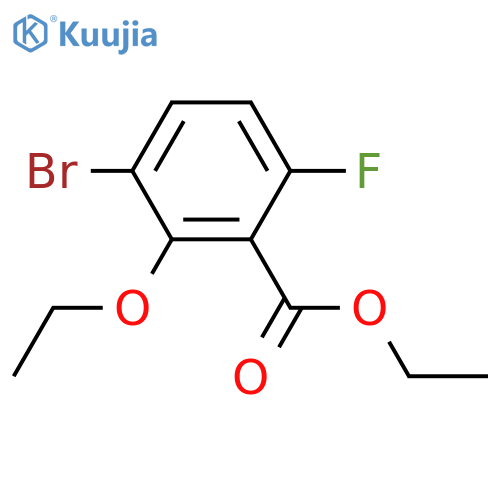

2118592-69-9 structure

商品名:Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate

CAS番号:2118592-69-9

MF:C11H12BrFO3

メガワット:291.11

CID:5076597

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate

-

- インチ: 1S/C11H12BrFO3/c1-3-15-10-7(12)5-6-8(13)9(10)11(14)16-4-2/h5-6H,3-4H2,1-2H3

- InChIKey: CJRRLTACJMRJCU-UHFFFAOYSA-N

- ほほえんだ: C1C=C(Br)C(OCC)=C(C(=O)OCC)C=1F

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022JFE-1g |

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate |

2118592-69-9 | 95% | 1g |

$800.00 | 2025-02-13 | |

| Aaron | AR022JFE-250mg |

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate |

2118592-69-9 | 95% | 250mg |

$500.00 | 2025-02-13 |

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

2118592-69-9 (Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate) 関連製品

- 42464-96-0(NNMTi)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量